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Compound of Interest

Compound Name: 4,7-Dimethoxy-1-indanone

Cat. No.: B110822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,7-Dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active

compounds, presents a solubility profile that is crucial for its effective use in research and

development. Understanding its behavior in different solvent systems is paramount for

optimizing reaction conditions, purification processes, and formulation development. This

technical guide provides a comprehensive overview of the available solubility information for

4,7-Dimethoxy-1-indanone and related compounds, details experimental protocols for

solubility determination, and offers visual workflows to aid in experimental design.

While specific quantitative solubility data for 4,7-Dimethoxy-1-indanone is not extensively

available in the public domain, this guide leverages data from a closely related isomer, 5,6-

Dimethoxy-1-indanone, to provide valuable insights and a comparative framework.
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Property Value Source

CAS Number 52428-09-8 [1]

Molecular Formula C₁₁H₁₂O₃ [1]

Molecular Weight 192.21 g/mol [1]

Melting Point 122-125 °C [2]

Appearance Solid

Qualitative Solubility Profile
Indanone, the parent compound of 4,7-Dimethoxy-1-indanone, exhibits moderate solubility in

polar solvents and good solubility in non-polar solvents.[3] The presence of the carbonyl group

allows for hydrogen bonding, which can enhance solubility in protic solvents.[3] Conversely, the

aromatic ring contributes to its solubility in non-polar organic solvents.[3] For 4,7-Dimethoxy-1-
indanone, the two methoxy groups are expected to increase its polarity compared to the

unsubstituted indanone.

Quantitative Solubility Data of 5,6-Dimethoxy-1-
indanone (Isomer)
As a proxy, the following tables summarize the mole fraction solubility (x₁) of the isomeric

compound, 5,6-Dimethoxy-1-indanone, in various pure solvents at different temperatures, as

determined by a gravimetric method.[4] This data provides a valuable reference for estimating

the solubility behavior of 4,7-Dimethoxy-1-indanone.

Table 1: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Alcohols[4]
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Tempe
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l
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ol
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Alcoho
l

283.15 0.0058 0.0051 0.0052 0.0049 0.0062 0.0069 0.0065 0.0075

288.15 0.0069 0.0060 0.0061 0.0057 0.0072 0.0080 0.0075 0.0087

293.15 0.0082 0.0071 0.0072 0.0067 0.0084 0.0093 0.0087 0.0101

298.15 0.0097 0.0084 0.0085 0.0079 0.0099 0.0109 0.0102 0.0118

303.15 0.0115 0.0100 0.0101 0.0093 0.0116 0.0128 0.0120 0.0138

308.15 0.0136 0.0118 0.0119 0.0110 0.0136 0.0150 0.0141 0.0162

313.15 0.0161 0.0139 0.0141 0.0130 0.0160 0.0176 0.0165 0.0189

318.15 0.0190 0.0164 0.0166 0.0153 0.0188 0.0206 0.0194 0.0221

323.15 0.0224 0.0194 0.0196 0.0181 0.0221 0.0242 0.0228 0.0259

Table 2: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Esters and Ketones[4]
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Temper
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Methyl
Acetate

Ethyl
Acetate

n-
Propyl
Acetate

Isoprop
yl
Acetate

Butyl
Acetate

Acetone
2-
Butano
ne

283.15 - 0.0401 0.0385 0.0369 0.0353 0.0418 0.0436

288.15 - 0.0469 0.0450 0.0431 0.0412 0.0489 0.0510

293.15 - 0.0549 0.0526 0.0504 0.0482 0.0572 0.0596

298.15 - 0.0642 0.0615 0.0589 0.0563 0.0669 0.0697

303.15 - 0.0751 0.0719 0.0689 0.0659 0.0782 0.0815

308.15 - 0.0878 0.0841 0.0806 0.0770 0.0914 0.0953

313.15 - 0.1027 0.0983 0.0942 0.0900 0.1069 0.1114

318.15 - 0.1199 0.1149 0.1099 0.1052 0.1250 0.1303

323.15 - 0.1402 0.1343 0.1284 0.1229 0.1461 0.1523

Experimental Protocol: Equilibrium Solubility
Determination by the Gravimetric Method
This section details a general experimental protocol for determining the equilibrium solubility of

a compound like 4,7-Dimethoxy-1-indanone, based on the methodology used for its isomer.[4]

Materials and Apparatus:

4,7-Dimethoxy-1-indanone (solute)

Selected solvents

Analytical balance (±0.1 mg)

Thermostatic shaker or water bath

Filtration unit with 0.45 µm filters

Drying oven
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Procedure:

Sample Preparation: Add an excess amount of 4,7-Dimethoxy-1-indanone to a known

mass of the selected solvent in a sealed container.

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired

temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached

(preliminary experiments may be needed to determine this time).

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the

undissolved solid to settle.

Sampling and Filtration: Carefully withdraw a known mass of the supernatant and

immediately filter it using a 0.45 µm filter to remove any undissolved solid. Record the mass

of the filtered solution.

Solvent Evaporation: Place the filtered solution in a pre-weighed container and evaporate the

solvent in a drying oven at a suitable temperature until a constant weight of the dissolved

solid is obtained.

Mass Determination: Accurately weigh the container with the dried solid to determine the

mass of the dissolved 4,7-Dimethoxy-1-indanone.

Calculation: Calculate the mole fraction solubility (x₁) using the masses of the dissolved

solute and the solvent in the filtered sample.

Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
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Caption: Workflow for Gravimetric Solubility Determination.
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Synthesis and Purification Context
4,7-Dimethoxy-1-indanone is often synthesized via intramolecular Friedel-Crafts reactions.[5]

The choice of solvent is critical in these synthetic procedures. For instance, nitromethane has

been used to achieve optimal selectivity in the synthesis of related indanones.[6] Purification

frequently involves recrystallization, a process that is highly dependent on the differential

solubility of the compound and impurities in a given solvent at varying temperatures.

The following diagram illustrates a general logic for solvent selection in a purification context.
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Caption: Solvent Selection Logic for Recrystallization.
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Conclusion
While a comprehensive, quantitative solubility profile for 4,7-Dimethoxy-1-indanone in a wide

range of solvents is yet to be fully established in publicly accessible literature, this guide

provides a foundational understanding for researchers. The qualitative behavior of the parent

indanone structure, coupled with the detailed quantitative data for the closely related 5,6-

Dimethoxy-1-indanone isomer, offers a strong starting point for solvent selection and

experimental design. The provided experimental protocol and workflows serve as practical

tools for scientists seeking to determine the solubility of this and other related compounds in

their own laboratories. Further research to establish the specific solubility parameters of 4,7-
Dimethoxy-1-indanone would be a valuable contribution to the chemical and pharmaceutical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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